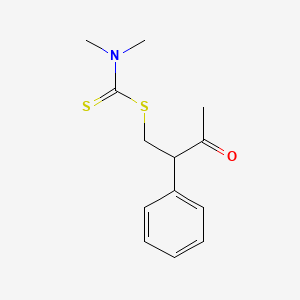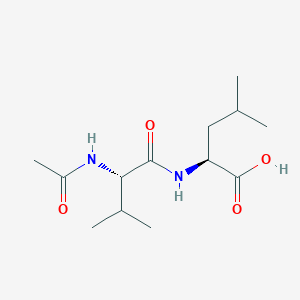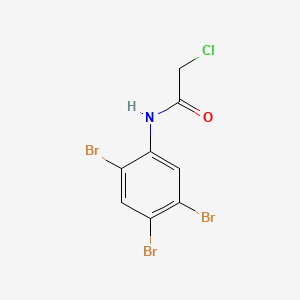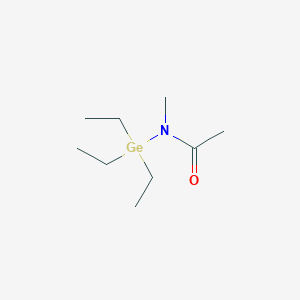
N-Methyl-N-(triethylgermyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(triethylgermyl)acetamide: is an organogermanium compound characterized by the presence of a germanium atom bonded to three ethyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(triethylgermyl)acetamide typically involves the reaction of triethylgermanium chloride with N-methylacetamide in the presence of a base. The reaction proceeds as follows:
Reactants: Triethylgermanium chloride and N-methylacetamide.
Base: A suitable base such as sodium hydride or potassium tert-butoxide is used to deprotonate the N-methylacetamide.
Solvent: The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The ethyl groups on the germanium atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce N-methyl-N-(triethylgermyl)amine.
Scientific Research Applications
N-Methyl-N-(triethylgermyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new drugs.
Industry: It can be used in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-N-(triethylgermyl)acetamide involves its interaction with various molecular targets. The germanium atom can form bonds with other atoms, influencing the compound’s reactivity and stability. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)acetamide: Similar structure but with a silicon atom instead of germanium.
N-Methyl-N-(triethylsilyl)acetamide: Similar structure but with a silicon atom and ethyl groups.
N-Methyl-N-(triphenylgermyl)acetamide: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
N-Methyl-N-(triethylgermyl)acetamide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
Properties
CAS No. |
27008-53-3 |
|---|---|
Molecular Formula |
C9H21GeNO |
Molecular Weight |
231.90 g/mol |
IUPAC Name |
N-methyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)11(5)9(4)12/h6-8H2,1-5H3 |
InChI Key |
YWBCLVGVKVJWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)

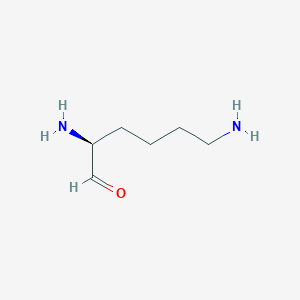
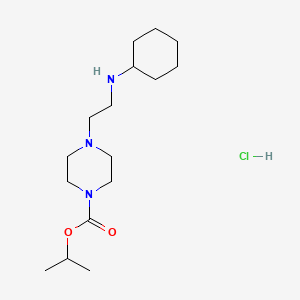
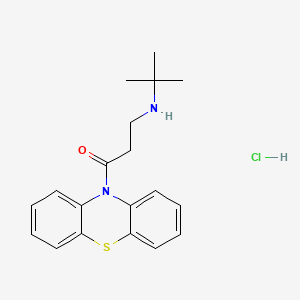
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
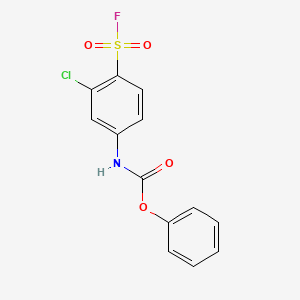
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
